molecular formula C6H7IN2O B1390506 4-Iodo-5-methoxypyridin-3-amine CAS No. 1045855-66-0

4-Iodo-5-methoxypyridin-3-amine

Cat. No.: B1390506
CAS No.: 1045855-66-0
M. Wt: 250.04 g/mol
InChI Key: SCHIBSNVRCPAFQ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis. sigmaaldrich.com Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold for a myriad of chemical transformations. sigmaaldrich.combldpharm.com Unlike its carbocyclic counterpart, benzene, pyridine is generally less reactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. bldpharm.com Conversely, it is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). nih.gov

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with classic methods such as the Hantzsch and Chichibabin syntheses still in use today. sigmaaldrich.combldpharm.com Modern synthetic strategies have expanded this repertoire significantly, employing transition metal-catalyzed cross-coupling reactions, cycloaddition reactions, and C-H functionalization to create a vast array of substituted pyridines with precise control over their substitution patterns. uni.lunih.gov These derivatives are not merely chemical curiosities; they are integral components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com

Significance of Substituted Pyridinamines in Contemporary Chemical Research

Within the broad class of pyridine derivatives, substituted pyridinamines (pyridines bearing an amino group) are of particular importance in contemporary chemical research, especially in the realm of drug discovery. uni.lu The amino group can act as a hydrogen bond donor and acceptor, and as a basic center, allowing it to interact with biological targets such as enzymes and receptors. uni.lu This has led to the incorporation of the aminopyridine scaffold into a wide range of biologically active molecules. sigmaaldrich.comuni.lu

For instance, aminopyridine derivatives have been investigated for their potential in treating neurodegenerative diseases, acting as inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), and serving as key components in drugs targeting various other conditions. nih.govbiosynth.com The development of new aminopyridine-based therapeutic candidates is an active area of research, with a focus on creating molecules with improved efficacy, selectivity, and pharmacokinetic properties. sigmaaldrich.comuni.lu The versatility of the aminopyridine core allows for extensive chemical modification, enabling researchers to fine-tune the properties of drug candidates. uni.lu

Contextualization of 4-Iodo-5-methoxypyridin-3-amine within Pyridine Chemistry

This compound is a polysubstituted pyridine that, while not extensively studied, possesses a combination of functional groups that make it a potentially valuable building block in organic synthesis. Its structure is defined by an amino group at the 3-position, an iodo group at the 4-position, and a methoxy (B1213986) group at the 5-position of the pyridine ring.

The presence of the iodine atom at the 4-position is particularly significant. Halogenated pyridines are key intermediates in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The carbon-iodine bond is relatively weak and highly polarizable, making it a reactive site for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. This positions this compound as a versatile precursor for the synthesis of more complex, highly substituted pyridine derivatives.

The amino group at the 3-position offers another site for functionalization. It can be acylated, alkylated, or used as a directing group in further substitution reactions. The methoxy group at the 5-position, being an electron-donating group, can influence the reactivity of the pyridine ring, potentially affecting the regioselectivity of subsequent reactions. The interplay of these three functional groups on the pyridine core suggests that this compound could be a useful tool for generating molecular diversity in the synthesis of novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1045855-66-0 sigmaaldrich.com
Molecular Formula C₆H₇IN₂O sigmaaldrich.com
Molecular Weight 250.04 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.com

Scope and Objectives of Academic Research on this compound

While specific academic research focusing exclusively on this compound is limited, the broader research objectives for this class of compounds can be inferred from studies on related structures and the general goals of medicinal and synthetic chemistry. Research involving this and similar molecules would likely encompass several key areas.

One primary objective would be the exploration of its synthetic utility. This would involve developing efficient and scalable syntheses of this compound itself, as well as investigating its reactivity in a range of chemical transformations. A key focus would be its application in palladium-catalyzed cross-coupling reactions to generate libraries of novel, polysubstituted pyridines.

A second major area of research would be in medicinal chemistry. Given the established biological importance of aminopyridines, derivatives of this compound would be prime candidates for screening against a variety of biological targets. Research in this vein on related 3-methoxy-2-aminopyridine compounds has identified them as a promising lead series for the inhibition of oncogenic kinases, though with challenges related to metabolic stability. nih.gov Studies on derivatives of this compound could aim to develop compounds with potent and selective biological activity while optimizing their pharmacokinetic and safety profiles.

Finally, this compound could be used in the development of new synthetic methodologies. The unique substitution pattern could be exploited to study the regioselectivity of various reactions on a complex pyridine system, contributing to a deeper understanding of the fundamental principles of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIBSNVRCPAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670124
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-66-0
Record name 4-Iodo-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodo 5 Methoxypyridin 3 Amine

Retrosynthetic Analysis of the 4-Iodo-5-methoxypyridin-3-amine Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. scbt.comnih.gov For this compound, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, as well as the ether linkage.

A plausible retrosynthetic approach would involve the disconnection of the C-N and C-I bonds. This leads to several potential synthetic strategies. One strategy involves the late-stage introduction of the iodine and amine functionalities onto a pre-existing 5-methoxypyridine core. Alternatively, the pyridine (B92270) ring itself can be constructed from acyclic precursors already bearing some of the required functionalities.

A primary retrosynthetic disconnection can be made at the C4-I bond, suggesting a late-stage iodination of a 5-methoxypyridin-3-amine (B1281112) precursor. Another key disconnection is at the C3-N bond, which could be formed via reduction of a nitro group or through a palladium-catalyzed amination reaction. The methoxy (B1213986) group could be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring.

These disconnections lead to several potential synthetic pathways, which will be explored in the subsequent sections.

Precursor Synthesis Strategies for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors. One of the most logical precursors is 5-methoxypyridin-3-amine .

A potential route to 5-methoxypyridin-3-amine starts from 3,5-dibromopyridine. Nucleophilic aromatic substitution with sodium methoxide (B1231860) can yield 3-bromo-5-methoxypyridine. Subsequent amination, for instance via a Buchwald-Hartwig coupling, could then furnish the desired 5-methoxypyridin-3-amine.

Another strategy could involve starting with 3,5-dinitropyridine. Selective reduction of one nitro group, followed by methoxylation and subsequent reduction of the second nitro group, presents a more complex but viable route.

A hypothetical synthetic sequence for a key precursor is outlined below:

StepReactionReactantsReagents and ConditionsProduct
1Nucleophilic Aromatic Substitution3,5-DichloropyridineSodium methoxide, Dimethyl sulfoxide (B87167) (DMSO), 60-80°C3-Chloro-5-methoxypyridine
2Nitration3-Chloro-5-methoxypyridineNitric acid, Sulfuric acid3-Chloro-5-methoxy-4-nitropyridine
3Nucleophilic Aromatic Substitution3-Chloro-5-methoxy-4-nitropyridineAmmonia (B1221849), Heat5-Methoxy-4-nitropyridin-3-amine
4Reduction5-Methoxy-4-nitropyridin-3-amineH₂, Pd/C or SnCl₂4-Amino-5-methoxypyridin-3-amine

Direct Synthesis Approaches for this compound

Direct synthesis approaches focus on the introduction of the key functional groups onto a pre-formed pyridine ring. These methods are often more convergent and can be more efficient than building the ring from scratch.

Halogenation Reactions in Pyridine Synthesis

The introduction of an iodine atom at the C4 position of the pyridine ring is a critical step. Direct iodination of pyridines can be challenging due to the electron-deficient nature of the ring. However, the presence of activating groups such as amino and methoxy substituents can facilitate this transformation.

A common method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent or a base. For a substrate like 5-methoxypyridin-3-amine, the amino group is a strong activating group and will direct electrophilic substitution to the ortho and para positions. Therefore, direct iodination would likely occur at the C2, C4, and C6 positions. To achieve regioselectivity for the C4 position, steric hindrance and electronic effects of the existing substituents must be carefully considered. The use of a bulky iodinating reagent or a protecting group strategy might be necessary to achieve the desired regioselectivity.

An alternative is the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agent. These reagents can offer different reactivity and selectivity profiles.

Amination Reactions for Pyridinamine Formation

The formation of the C-N bond to introduce the amino group at the C3 position can be achieved through several methods. If a nitro group is used as a precursor, its reduction is a straightforward and high-yielding reaction, commonly accomplished using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).

Alternatively, the Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds. scbt.com This palladium-catalyzed cross-coupling reaction can be employed to couple an amine with an aryl halide. For instance, if a 4-iodo-5-methoxy-3-halopyridine were available, it could be coupled with an ammonia equivalent to introduce the amino group. The choice of ligand on the palladium catalyst is crucial for the success of this reaction.

The Sandmeyer reaction provides another classical approach to introduce an amino group via a diazonium salt intermediate. sigmaaldrich.com If a precursor with an amino group at a different position were available, it could be diazotized and then subjected to a Sandmeyer-type reaction to install the desired functionality, though this is a less direct approach for this target molecule.

Methoxylation Strategies on Pyridine Rings

The methoxy group at the C5 position can be introduced via nucleophilic aromatic substitution (SNA_r_) on a pyridine ring bearing a suitable leaving group, such as a halogen, at that position. The reaction is typically carried out using sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of electron-withdrawing groups on the pyridine ring can facilitate this reaction. For example, starting from a 3-amino-5-halopyridine, the methoxy group could be introduced.

Optimization of Synthetic Pathways for this compound

The optimization of any synthetic route is crucial for improving yield, reducing costs, and ensuring scalability. For the synthesis of this compound, several parameters can be optimized for each step.

High-throughput screening (HTS) techniques can be employed to rapidly evaluate a wide range of reaction conditions. acs.org This can include screening different catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for key steps like iodination and amination. For instance, in a palladium-catalyzed amination, a variety of phosphine (B1218219) ligands can be screened to find the one that provides the highest yield and selectivity.

The following table illustrates a hypothetical optimization study for an iodination reaction:

EntryIodinating AgentSolventTemperature (°C)Yield (%)
1I₂/H₂O₂Acetic Acid2545
2I₂/H₂O₂Acetic Acid5060
3NISAcetonitrile2575
4NISAcetonitrile8085
5IClDichloromethane070

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the chemical industry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, the use of less hazardous reagents, and the choice of environmentally benign solvents.

A plausible and efficient synthetic pathway to this compound commences with the commercially available precursor, 5-methoxypyridin-3-amine. The key transformation is the regioselective iodination of the pyridine ring at the 4-position. The directing effects of the amino and methoxy groups favor the introduction of the iodine atom at this specific position.

A common method for the iodination of activated aromatic rings involves the use of molecular iodine in the presence of a mild oxidizing agent. This approach is often preferred over methods that utilize harsher or more toxic iodinating reagents.

A proposed synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

Reaction scheme for the synthesis of this compound

Detailed Research Findings

The synthesis of the starting material, 5-methoxypyridin-3-amine, can be achieved through various reported methods, often involving the reduction of the corresponding nitro compound, 3-methoxy-5-nitropyridine. This reduction can be carried out using green reducing agents such as catalytic hydrogenation, which produces water as the only byproduct.

The critical step of iodination can be performed using a combination of iodine and a suitable oxidizing agent, like sodium periodate (B1199274) or hydrogen peroxide, in an appropriate solvent. The choice of solvent is crucial from a green chemistry perspective, with a preference for water or ethanol (B145695) over chlorinated solvents.

The following interactive data table summarizes the proposed reaction conditions and highlights the green chemistry considerations for each step.

StepStarting MaterialReagents and ConditionsProductGreen Chemistry Considerations
1 3-Methoxy-5-nitropyridineH₂, Pd/C, Ethanol5-Methoxypyridin-3-amine- Catalytic reduction offers high atom economy.- Ethanol is a greener solvent compared to many alternatives.- Water is the only byproduct.
2 5-Methoxypyridin-3-amineI₂, NaIO₄, Ethanol/WaterThis compound- Avoids the use of more hazardous iodinating agents.- The use of a water/ethanol solvent system reduces the environmental impact.- The reaction can often be performed at or near room temperature, reducing energy consumption.

Further research into the optimization of this synthesis could explore the use of solid-supported reagents or flow chemistry to enhance efficiency and minimize waste. Microwave-assisted synthesis could also be investigated to potentially reduce reaction times and energy input, aligning with the principles of green chemistry. The development of a truly sustainable process for the production of this compound would not only be environmentally beneficial but also economically advantageous in the long term.

Reactivity and Chemical Transformations of 4 Iodo 5 Methoxypyridin 3 Amine

Nucleophilic Substitution Reactions Involving 4-Iodo-5-methoxypyridin-3-amine

Nucleophilic substitution can occur at several sites on the molecule, including the carbon bearing the iodine, the amino group, and the methoxy (B1213986) group.

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on the pyridine (B92270) ring is generally challenging. SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate. In this compound, the presence of electron-donating amino and methoxy groups does not favor this mechanism. Therefore, the iodine atom is relatively inert to direct displacement by common nucleophiles under standard SNAr conditions. Its primary role in synthetic transformations is as a leaving group in metal-catalyzed reactions.

The primary amine group at the C-3 position is nucleophilic and can readily react with various electrophiles. Standard transformations for aromatic amines, such as N-alkylation and N-acylation, are expected to proceed under appropriate conditions. For instance, reaction with alkyl halides or acyl chlorides would lead to the corresponding secondary/tertiary amines or amides, respectively. The reaction of amines with alkyl halides can sometimes lead to multiple alkylations, potentially forming quaternary ammonium (B1175870) salts if not carefully controlled. nih.gov Interestingly, in the context of related aminopyridine derivatives, it has been shown that Suzuki-Miyaura coupling reactions can be performed on halo-aminopyridines without the need to protect the amino group, indicating its compatibility with certain palladium-catalyzed systems. google.com

The methoxy group, an ether linkage on an aromatic ring, can be transformed, typically through cleavage. Aryl methyl ethers are generally stable but can be cleaved to the corresponding phenol (B47542) (or in this case, a pyridinol) under harsh, acidic conditions. youtube.commasterorganicchemistry.com This reaction is typically achieved by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the conjugate base (Br⁻ or I⁻) on the methyl group via an SN2 pathway, releasing the pyridinol and methyl halide as products. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. guidechem.com However, the reactivity and regioselectivity are strongly influenced by the existing substituents. In this compound, the powerful electron-donating and activating effects of the amino (at C-3) and methoxy (at C-5) groups dominate. Both groups are ortho, para-directing.

The amino group at C-3 directs incoming electrophiles to the C-2, C-4, and C-6 positions.

The methoxy group at C-5 directs towards the C-4 and C-6 positions.

The C-4 position is already occupied by the iodine atom. Therefore, the positions most activated towards electrophilic attack are the C-2 and C-6 positions, which benefit from the directing effects of both the amino and methoxy groups. While no specific studies on the EAS of this compound are documented, reactions such as nitration or halogenation would be predicted to occur preferentially at these sites, assuming conditions could overcome the inherent low reactivity of the pyridine ring.

Transition Metal-Catalyzed Coupling Reactions of this compound

The iodine atom at the C-4 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org Aryl iodides are highly reactive substrates for this transformation. The reaction enables the formation of a new carbon-carbon bond at the C-4 position of the pyridine ring.

The generally accepted mechanism involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

While specific examples for this compound are not prevalent in readily available literature, extensive research on analogous iodo- and bromo-aminopyridines demonstrates the feasibility and typical conditions for this reaction. nih.govacs.org The reaction is generally performed using a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table is based on typical conditions reported for analogous substituted iodopyridines.

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyst for C-C bond formation acs.org
Base Na₂CO₃ (Sodium Carbonate) or K₂CO₃ (Potassium Carbonate)Activates the boronic acid for transmetalation libretexts.orgacs.org
Solvent Dioxane/Water, DME, or Toluene/Ethanol (B145695)Solubilizes reactants and facilitates the reaction yonedalabs.com
Temperature 80-110 °CProvides energy to overcome activation barriers

This reaction provides a powerful method for synthesizing a wide array of 4-aryl-5-methoxypyridin-3-amine derivatives, which can be valuable intermediates in medicinal chemistry and materials science.

Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene using a palladium catalyst and a base. The reaction typically involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product.

A general representation of the Heck reaction is provided below:

General Scheme of the Heck Reaction General Scheme of the Heck Reaction

Table 1: General Parameters for the Heck Reaction

ComponentDescriptionCommon Examples
Catalyst Typically a palladium(0) complex, often generated in situ from a Pd(II) precatalyst.Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
Ligand Phosphines are commonly used to stabilize the palladium catalyst.PPh₃, P(o-tol)₃, BINAP
Base Required to neutralize the hydrogen halide formed during the reaction.Et₃N, K₂CO₃, NaOAc
Solvent A polar aprotic solvent is generally used.DMF, NMP, Acetonitrile
Alkene Partner Electron-deficient alkenes often provide higher yields.Acrylates, Styrenes, Acrylonitrile

Stille Coupling Reactions

The Stille coupling reaction facilitates the formation of C-C bonds by reacting an organohalide with an organotin compound, catalyzed by palladium. This reaction is valued for its tolerance of a wide variety of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Detailed research findings on the application of Stille coupling to this compound are not documented in the available literature. Given that aryl iodides are excellent electrophiles for this transformation, it is chemically plausible that this compound could be successfully coupled with various organostannanes.

A general representation of the Stille coupling is shown below:

General Scheme of the Stille Coupling Reaction General Scheme of the Stille Coupling Reaction

Table 2: General Parameters for the Stille Coupling Reaction

ComponentDescriptionCommon Examples
Catalyst Palladium(0) complexes are standard.Pd(PPh₃)₄, Pd₂(dba)₃
Ligand Phosphine (B1218219) ligands are often employed.PPh₃, AsPh₃, P(furyl)₃
Organotin Reagent A variety of sp²- and sp³-hybridized tin reagents can be used.Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃
Solvent Anhydrous, non-polar solvents are typically used.Toluene, THF, Dioxane
Additives Copper(I) salts can sometimes accelerate the reaction.CuI, LiCl

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of C-N bonds, reacting an aryl halide with an amine in the presence of a base. This reaction has become a fundamental tool in medicinal and materials chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Specific studies detailing the Buchwald-Hartwig amination of this compound are not present in the reviewed literature. The inherent amino group on the substrate could potentially complicate the reaction through self-coupling or by acting as a ligand to the palladium catalyst. However, with appropriate protection of the existing amine or careful selection of reaction conditions, intermolecular C-N bond formation at the iodo-position is theoretically feasible.

A general representation of the Buchwald-Hartwig amination is provided below:

General Scheme of the Buchwald-Hartwig Amination General Scheme of the Buchwald-Hartwig Amination

Table 3: General Parameters for Buchwald-Hartwig Amination

ComponentDescriptionCommon Examples
Catalyst Palladium(0) complexes, often used with specialized bulky phosphine ligands.Pd(OAc)₂, Pd₂(dba)₃
Ligand Bulky, electron-rich phosphine ligands are crucial for high efficiency.XPhos, SPhos, RuPhos, BrettPhos
Base A strong, non-nucleophilic base is required.NaOt-Bu, K₃PO₄, Cs₂CO₃
Amine Partner A wide range of primary and secondary amines can be used.Anilines, Alkylamines, Heterocyclic amines
Solvent Aprotic solvents are typically employed.Toluene, Dioxane, THF

Other Cross-Coupling Methodologies

Beyond the Heck, Stille, and Buchwald-Hartwig reactions, the iodo-substituent of this compound makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron species (like a boronic acid or ester) and is widely used for the formation of biaryl compounds. The reaction is known for its mild conditions and the low toxicity of the boron reagents. Although no specific examples with this compound are documented, its iodo-group would be expected to react readily.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for synthesizing arylalkynes. The high reactivity of aryl iodides makes this compound a prime candidate for this transformation.

Negishi Coupling : This involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is a powerful C-C bond-forming reaction.

Hiyama Coupling : This reaction couples an organohalide with an organosilicon compound in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.

Table 4: Overview of Other Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerKey Features
Suzuki-Miyaura Organoboron Reagent (e.g., R-B(OH)₂)Mild conditions, low toxicity of reagents.
Sonogashira Terminal Alkyne (e.g., R-C≡CH)Requires Pd and Cu(I) catalysts, mild conditions.
Negishi Organozinc Reagent (e.g., R-ZnX)High reactivity and functional group tolerance.
Hiyama Organosilicon Reagent (e.g., R-SiR'₃)Requires a fluoride source for activation.

Reduction Reactions of this compound

While specific literature on the reduction of this compound is unavailable, general methods for the reduction of aryl iodides can be considered. The primary reduction of interest would be the deiodination to yield 5-methoxypyridin-3-amine (B1281112).

Catalytic hydrogenation is a common method for the reduction of aryl halides. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the resulting hydroiodic acid. Other reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C can also be effective for the selective reduction of nitro groups in the presence of halogens, but can also be used for dehalogenation under certain conditions.

Functional Group Interconversions on the this compound Scaffold

The functional groups on the this compound scaffold—the primary amine, the methoxy group, and the iodo group—can potentially undergo various interconversions.

Amine Group Transformations : The primary amine can be diazotized to form a diazonium salt, which is a versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen). It can also be acylated, alkylated, or used in reductive amination reactions to form secondary or tertiary amines.

Methoxy Group Cleavage : The methoxy group is generally stable, but it can be cleaved to the corresponding hydroxypyridine using strong acids like HBr or Lewis acids such as BBr₃.

Iodine Atom Displacement : Beyond cross-coupling, the iodo group can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong activation by electron-withdrawing groups and harsh conditions, which may not be favored on this electron-rich ring system.

Metalation Reactions and Formation of Organometallic Derivatives of this compound

Direct metalation of the pyridine ring can be challenging due to the presence of multiple directing groups and the acidic proton of the primary amine. However, halogen-metal exchange is a plausible route to form an organometallic derivative.

Reacting this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures could potentially lead to an iodine-lithium exchange, forming 3-amino-5-methoxy-4-lithiopyridine. This organolithium intermediate would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to introduce new substituents at the 4-position. The amino group would likely need to be protected (e.g., as a silyl (B83357) amine or carbamate) prior to metalation to prevent deprotonation.

No specific examples of metalation reactions on this compound are reported in the available scientific literature.

Role of 4 Iodo 5 Methoxypyridin 3 Amine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems Utilizing 4-Iodo-5-methoxypyridin-3-amine

The strategic placement of reactive sites on the pyridine (B92270) core of this compound makes it a promising starting material for the synthesis of fused heterocyclic systems. Although specific examples utilizing this exact compound are not readily found in the literature, analogous structures are frequently employed in the construction of pharmacologically relevant scaffolds. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused heterocycles often starts from appropriately substituted aminopyridines. nih.govresearchgate.net The amino and iodo groups on this compound could, in theory, be sequentially or concertedly manipulated to build such complex ring systems.

Synthesis of Highly Functionalized Pyridine Derivatives from this compound

The iodo group at the C-4 position of this compound is a prime handle for introducing a wide array of substituents onto the pyridine ring through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the position of the iodine atom. These reactions would allow for the synthesis of a diverse library of highly functionalized pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. ijrpr.com

Application as a Precursor in Natural Product Total Synthesis

While no total syntheses of natural products explicitly report the use of this compound, the structural motifs accessible from this building block are present in various natural alkaloids. The development of efficient methods for the synthesis of substituted pyridines is crucial for the total synthesis of complex natural products. The functional group handles on this compound could potentially be exploited in the synthesis of key intermediates for such endeavors.

Scaffold for the Development of Bioactive Molecules

Substituted pyridines are a cornerstone of modern medicinal chemistry, with many approved drugs containing this heterocyclic core. The specific substitution pattern of this compound makes it an attractive scaffold for the development of new bioactive molecules.

Synthesis of Candidate Compounds for Ligand Binding Studies

The ability to introduce diverse functionalities at the C-4 position via cross-coupling reactions would enable the generation of a library of compounds for screening against various biological targets. The amino and methoxy (B1213986) groups can also be modified to fine-tune the physicochemical properties and binding interactions of the resulting molecules. The synthesis of novel heterocyclic systems derived from this scaffold could lead to the discovery of new ligands for a range of receptors and enzymes.

Preparation of Advanced Intermediates in Medicinal Chemistry

The structural unit of this compound is related to scaffolds found in known kinase inhibitors. For example, pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidin-8-amines have been investigated as antitumor agents. researchgate.net The development of synthetic routes starting from this compound could provide access to novel analogues of such kinase inhibitors. The strategic functionalization of this intermediate could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Derivatization for Advanced Material Science Applications

The field of materials science often utilizes highly functionalized aromatic and heterocyclic compounds for the development of organic electronics, sensors, and polymers. ijrpr.com While there is no specific research detailing the use of this compound in this context, its potential for derivatization through cross-coupling reactions could allow for the synthesis of novel materials with interesting photophysical or electronic properties. The introduction of conjugated systems at the C-4 position could lead to the creation of new chromophores or electronically active molecules.

This compound represents a potentially valuable, yet underexplored, building block in synthetic organic chemistry. Its trifunctional nature offers a wealth of possibilities for the construction of complex molecules. While direct applications in the scientific literature are scarce, its structural features strongly suggest its utility in the synthesis of fused heterocycles, highly functionalized pyridines, and as a scaffold for the development of new bioactive molecules and advanced materials. Further research into the reactivity and synthetic applications of this compound is warranted to fully unlock its potential.

Synthesis of Organic Light-Emitting Diode (OLED) Host Materials

The chemical compound this compound is a halogenated pyridine derivative. Its structure, featuring an iodine atom, a methoxy group, and an amine group on a pyridine ring, suggests its potential as a building block in the synthesis of more complex molecules. The presence of the iodo group makes it a suitable candidate for various cross-coupling reactions, which are fundamental in the construction of the intricate molecular architectures often required for advanced materials.

However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples or detailed research findings on the direct application of this compound in the synthesis of Organic Light-Emitting Diode (OLED) host materials. While heterocyclic compounds, including pyridine derivatives, are integral to the design of materials for organic electronics, specific data linking this particular intermediate to OLED host materials is not presently documented in accessible research.

Functionalization for Other Advanced Materials

The functional groups present in this compound offer multiple pathways for chemical modification, positioning it as a potentially versatile intermediate for the synthesis of various advanced materials. The amine group can be a nucleophile or a site for diazotization, while the iodo-substituent is a classic handle for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex organic frameworks.

Despite its synthetic potential, detailed studies or patents specifically outlining the functionalization of this compound for the creation of other advanced materials, such as polymers, sensors, or other functional materials in the field of materials science, are not found in the available literature. While its structural motifs are common in medicinal chemistry, as evidenced by its inclusion in patents for pharmaceutical compounds, its role in the development of non-pharmaceutical advanced materials remains an area with limited public documentation.

Computational and Theoretical Investigations of 4 Iodo 5 Methoxypyridin 3 Amine

Electronic Structure Analysis of 4-Iodo-5-methoxypyridin-3-amine

Analysis of the electronic structure reveals how electrons are distributed within a molecule, which is key to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ionization potential (the energy required to remove an electron), while the LUMO's energy is related to its electron affinity (the energy released when an electron is added). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more polarizable and more likely to undergo chemical reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the pyridine (B92270) ring. The LUMO would likely be distributed across the pyridine ring, particularly influenced by the electron-withdrawing iodine atom. Analysis of the HOMO-LUMO gap would provide insight into the molecule's stability and its propensity to engage in charge-transfer interactions.

Table 1: Representative Frontier Molecular Orbital Parameters (Note: The following values are illustrative for a substituted pyridine molecule and are not based on published experimental data for this compound.)

ParameterEnergy (eV)Description
EHOMO-6.95Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.45Indicates chemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map reveals regions that are electron-rich (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. deeporigin.comnih.gov

In this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. These sites represent likely locations for hydrogen bonding and protonation. nih.gov The amino group's nitrogen would also contribute to a negative potential region. In contrast, the hydrogen atoms of the amino group and the area around the iodine atom (due to a phenomenon known as a "sigma-hole") would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu

For this compound, NBO analysis would quantify the nature of the C-I, C-N, C-O, and other bonds, revealing their polarity and hybrid composition. It would also detail the stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring, which is crucial for understanding the electronic influence of the substituents.

Table 2: Representative NBO Donor-Acceptor Interactions (Note: This table presents hypothetical, yet typical, intramolecular interactions for a substituted pyridine and is not based on published data for the specific compound.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N (Pyridine Ring)π* (C-C)5.2
LP (1) N (Amino Group)π* (C-C)25.8
LP (2) O (Methoxy Group)σ* (C-C)3.1
σ (C-H)σ* (C-I)1.5

Spectroscopic Property Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can provide valuable insights into the molecule's structure, bonding, and electronic properties, and can aid in the interpretation of experimental spectra.

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational modes of its bonds. Theoretical calculations can predict the frequencies and intensities of these vibrations. For this compound, the vibrational spectrum would be characterized by contributions from the pyridine ring, as well as the iodo, methoxy, and amine substituents.

A typical computational approach would involve geometry optimization of the molecule at a specified level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), followed by a frequency calculation. The results of such a calculation would provide a list of vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
N-H stretch 3400-3500 Symmetric and asymmetric stretching of the amine group.
C-H stretch (aromatic) 3000-3100 Stretching vibrations of the C-H bonds on the pyridine ring.
C-H stretch (methyl) 2850-2950 Symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
C=N/C=C stretch (ring) 1400-1600 In-plane stretching vibrations of the pyridine ring.
C-O stretch 1000-1250 Stretching of the C-O bond in the methoxy group.

Note: The data in this table is illustrative and based on typical frequency ranges for these functional groups. Actual predicted values would require specific DFT calculations.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra.

The predicted chemical shifts for this compound would be influenced by the electronic effects of the substituents. The electron-donating amine and methoxy groups, and the electron-withdrawing and magnetically anisotropic iodine atom, would all affect the chemical shifts of the pyridine ring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (on C2) 7.5-8.0 -
H (on C6) 7.0-7.5 -
H (amine) 4.0-5.0 -
H (methoxy) 3.8-4.2 -
C2 - 140-150
C3 - 130-140
C4 - 80-90
C5 - 150-160
C6 - 120-130

Note: The data in this table is illustrative and based on typical chemical shift ranges for substituted pyridines. Actual predicted values would require specific GIAO calculations.

Reaction Mechanism Studies through Computational Simulation

Computational simulations are instrumental in studying the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and activation energies. For this compound, several types of reactions could be investigated computationally.

One area of interest would be nucleophilic aromatic substitution reactions, a common reaction type for halopyridines. youtube.com The electron-deficient nature of the pyridine ring, enhanced by the presence of the iodine atom, makes it susceptible to nucleophilic attack. youtube.com Computational studies could model the reaction with various nucleophiles to determine the preferred site of attack and the reaction energy profile. The ortho and para positions relative to the ring nitrogen are typically the most reactive in such substitutions. youtube.com

Another area for computational study is the synthesis of substituted pyridines. While specific mechanisms involving this compound are not detailed in the literature, general mechanisms for pyridine synthesis often involve cascade reactions, electrocyclization, and oxidation steps. nih.govresearchgate.net Computational modeling could elucidate the thermodynamics and kinetics of these steps for this particular substituted pyridine.

Intermolecular Interaction Analysis, Including Halogen Bonding

The iodine atom in this compound can participate in a significant non-covalent interaction known as halogen bonding. nih.govacs.orgacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. researchgate.net

Computational studies on halogenopyridinium cations have demonstrated that the iodine atom can be a strong halogen bond donor. nih.gov The binding energies of N-methylated iodopyridinium cations with pyridine as a halogen bond acceptor were calculated to be in the range of 57–68 kJ mol⁻¹. acs.org These strong interactions highlight the potential for this compound to form halogen-bonded complexes.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize the nature of these interactions. acs.org Such analyses can provide information on the electron density distribution, the degree of charge transfer, and the covalent versus ionic character of the halogen bond. acs.org The presence of the electron-donating amine and methoxy groups on the pyridine ring would likely influence the strength and nature of the halogen bonding involving the iodine atom.

Conclusions and Future Research Perspectives

Summary of Current Research Achievements for 4-Iodo-5-methoxypyridin-3-amine

Research on this compound and related polysubstituted pyridines has primarily focused on their synthesis and utility as intermediates in the preparation of more complex molecules. The inherent reactivity of the iodo and amine groups, coupled with the electronic influence of the methoxy (B1213986) substituent, makes this compound a versatile starting material. While specific research directly centered on this compound is not extensively documented in publicly available literature, its value lies in its potential for diversification through various chemical transformations. The presence of multiple functional groups allows for selective reactions, enabling the construction of a wide array of derivatives.

Emerging Synthetic Strategies for Highly Functionalized Pyridinamines

The synthesis of highly substituted pyridines, including pyridinamines, is an area of active research, moving beyond traditional condensation reactions. nih.gov Modern approaches focus on efficiency, modularity, and functional group tolerance.

One notable strategy involves a cascade reaction that includes a novel copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This is followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines. nih.govorganic-chemistry.org This method is advantageous due to its mild, neutral conditions and tolerance for a variety of functional groups, including sensitive iodides. organic-chemistry.org

Another innovative approach is the use of multicomponent reactions (MCRs) with nanocatalysts to produce polyfunctionalized pyridines. rsc.org These methods offer high atom economy and can generate diverse molecular frameworks in a single step. rsc.org Furthermore, metal-free cascade protocols are being developed for the construction of polysubstituted pyridines from readily available starting materials like tertiary enaminones and α,β-unsaturated sulfonylketimines. rsc.org

Table 1: Comparison of Emerging Synthetic Strategies for Highly Functionalized Pyridines

StrategyKey FeaturesAdvantages
Copper-Catalyzed Cascade Reaction Employs a novel N-iminative cross-coupling followed by electrocyclization and oxidation. nih.govorganic-chemistry.orgMild, neutral conditions; good functional group tolerance. organic-chemistry.org
Multicomponent Reactions (MCRs) Utilizes nanocatalysts to facilitate the one-pot synthesis of complex pyridines. rsc.orgHigh atom economy; operational simplicity. rsc.org
Metal-Free Cascade Protocol Involves the reaction of enaminones with sulfonylketimines. rsc.orgAvoids transition metal catalysts; scalable. rsc.org
Cycloaddition/Cycloreversion Uses oxazinone precursors that react with alkynes. nih.govReliable for preparing highly substituted pyridines. nih.gov

Advanced Functionalization Techniques for the this compound Scaffold

The this compound scaffold is ripe for advanced functionalization. The iodo group is a prime site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. The amine group can be readily acylated, alkylated, or converted into other functionalities.

A significant area of development is the direct C-H functionalization of the pyridine (B92270) ring. rsc.org While challenging due to the electronic nature of the pyridine ring, methods are emerging for meta-selective C-H functionalization through a redox-neutral dearomatization-rearomatization process. nih.govnih.gov This allows for the introduction of various groups, including trifluoromethyl, halogen, and nitro moieties, at positions that are otherwise difficult to access. nih.gov Furthermore, switching to acidic conditions can direct functionalization to the para-position. acs.org

Transition-metal and rare earth metal-catalyzed C-H functionalization represents another frontier, enabling alkylation, arylation, and other transformations directly on the pyridine core. beilstein-journals.org

Exploration of Novel Academic and Industrial Applications

The versatility of the this compound scaffold opens doors to a multitude of applications in both academic and industrial settings. Pyridine derivatives are integral to many FDA-approved drugs, and this compound serves as a valuable building block for the synthesis of novel bioactive molecules. rsc.orgelsevier.com Its potential applications span various therapeutic areas, including anti-infective and anti-cancer agents. elsevier.comnih.gov

In materials science, pyridine-based polymers and derivatives are being explored for their unique properties. elsevier.com The ability to precisely tune the substitution pattern on the pyridine ring allows for the design of materials with specific electronic and optical characteristics.

Integration of Computational and Experimental Methodologies in Pyridine Chemistry Research

The synergy between computational and experimental approaches is accelerating progress in pyridine chemistry. rsc.org Density Functional Theory (DFT) studies are increasingly used to predict reaction mechanisms, understand reactivity patterns, and design novel catalysts. acs.orgresearchgate.net For instance, computational studies have been employed to elucidate the role of pyridine in assisting proton shuttles in catalytic reactions and to understand the binding of pyridine-containing ligands to metal centers. acs.orgnih.govosti.gov

Molecular docking simulations are also playing a crucial role in drug discovery by predicting the binding modes of pyridine-based inhibitors to their biological targets. nih.gov This integration of computational and experimental work allows for a more rational and efficient design of new molecules with desired properties. rsc.orgresearchgate.net

Unresolved Challenges and Future Research Opportunities

Despite significant advances, challenges remain in the field of pyridine chemistry. The preparation of highly substituted pyridines can still be difficult, and achieving regioselectivity in C-H functionalization reactions is an ongoing area of research. nih.govnih.gov

Future research will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of new catalytic systems, the use of flow chemistry, and the development of novel multicomponent reactions. rsc.org There is also a need for a deeper understanding of the structure-activity relationships of pyridine derivatives to guide the design of new drugs and materials.

The this compound scaffold, with its inherent functionality, will undoubtedly continue to be a valuable tool in these endeavors, paving the way for the discovery of new and important molecules.

Q & A

Q. Table 1: Key Molecular Data for this compound

PropertyValueSource
Molecular FormulaC₆H₇IN₂O
Molecular Weight250.04 g/mol
CAS Registry Number1045855-66-0

Basic: How can researchers characterize the structural identity and purity of this compound?

Methodological Answer:
Characterization should combine spectroscopic and crystallographic methods:

  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualization to confirm bond lengths/angles and iodine placement .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify methoxy, amine, and aromatic proton environments.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Purity Assessment : High-performance liquid chromatography (HPLC) or Certificates of Analysis (COA) ensure batch consistency .

Q. Table 2: Recommended Tools for Structural Analysis

TechniqueApplicationSoftware/Tool
X-ray RefinementCrystal structure determinationSHELX
VisualizationMolecular geometry plottingORTEP-3

Basic: What are the reactivity trends of this compound in cross-coupling reactions?

Methodological Answer:
The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Optimize conditions by:

  • Selecting ligands (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for catalytic efficiency.
  • Controlling temperature (80–120°C) and solvent polarity (DMF or THF).
  • Monitoring reaction progress via TLC or LC-MS. Halogenated pyridines in (e.g., 2-bromo-5-iodo-3-methoxypyridine) suggest analogous reactivity .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies may arise from polymorphism or dynamic effects in solution vs. solid states. Mitigate by:

  • Repeating crystallography with multiple crystal batches.
  • Validating NMR assignments using 2D techniques (COSY, NOESY).
  • Cross-referencing with computational models (DFT for optimized geometries).
  • Triangulating data from IR, Raman, and mass spectrometry .

Advanced: What strategies are effective for multi-step synthesis involving amine protection?

Methodological Answer:
Use tert-butyl carbamate (Boc) or benzyl groups to protect the amine during iodination. Example workflow:

Protect 5-methoxypyridin-3-amine with Boc anhydride.

Perform iodination at the 4-position.

Deprotect using TFA or HCl.
lists tert-butyl carbamate derivatives (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate), supporting this approach .

Q. Table 3: Common Protecting Groups for Pyridine Amines

Protecting GroupDeprotection AgentApplication Example
Boc (tert-butyl)TFA or HClMulti-step iodination
BenzylH₂/Pd-CReductive cleavage

Advanced: How to optimize SHELX parameters for high-resolution crystallography?

Methodological Answer:
For SHELX refinement:

  • Use SHELXL for small-molecule refinement with high-resolution data (<1.0 Å).
  • Adjust weighting schemes (WGHT) to balance bond length/angle deviations.
  • Apply TWIN commands for twinned crystals. Validate results with R-factor convergence (<5%) and CheckCIF/PLATON .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.